The “silent CO”: a new technique for calculating transition metal carbonyl force fields†

Dalton Transactions Pub Date: 2021-12-22 DOI: 10.1039/D1DT03186D

Abstract

The notion of a “silent CO group” (effectively an infinitely heavy CO group) is introduced to enable energy-factored force fields to be estimated accurately for molecules where there are fewer ν(CO) frequencies than force constants in the force field (viz. underdetermined force fields). The symmetry classes of molecules covered are the Cs tricarbonyls (e.g. Fe(CO)3(diene) and fac-Re(CO)3(L-L)X), C2v tricarbonyls (e.g. mer-M(CO)3(L)3 M = Cr, Mo, W), C3v tetracarbonyls (e.g. Fe(CO)4(L)), C2v tetracarbonyls (e.g. cis-M(CO)4(L)2 and Fe(CO)4(L)) and C4v pentacarbonyls (e.g. M(CO)5(L) M = Cr, Mo, W and M(CO)5(X) M = Mn, Re). It is a relatively simple matter to extend the method to types of molecules not directly considered in this paper.

Graphical abstract: The “silent CO”: a new technique for calculating transition metal carbonyl force fields
The “silent CO”: a new technique for calculating transition metal carbonyl force fields†
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